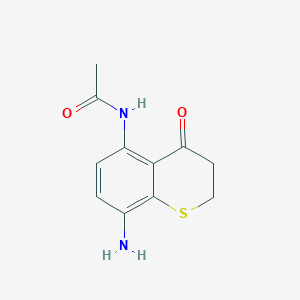

5-Acetylamino-8-amino-4-thiochromanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O2S |

|---|---|

Molecular Weight |

236.29 g/mol |

IUPAC Name |

N-(8-amino-4-oxo-2,3-dihydrothiochromen-5-yl)acetamide |

InChI |

InChI=1S/C11H12N2O2S/c1-6(14)13-8-3-2-7(12)11-10(8)9(15)4-5-16-11/h2-3H,4-5,12H2,1H3,(H,13,14) |

InChI Key |

YBJICQNSXAYTNE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C2C(=O)CCSC2=C(C=C1)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 Acetylamino 8 Amino 4 Thiochromanone

Retrosynthetic Analysis of 5-Acetylamino-8-amino-4-thiochromanone

A retrosynthetic analysis of this compound dictates a logical disconnection of the target molecule into simpler, more readily available starting materials. The primary disconnections involve the carbon-nitrogen bonds of the acetylamino and amino groups, and the bonds forming the heterocyclic ring.

The acetylamino group can be retrosynthetically disconnected to an amino group and an acetylating agent, suggesting that the final step of the synthesis could be a selective acylation of a diamino-thiochromanone precursor. This leads to the key intermediate, 5,8-diamino-4-thiochromanone.

Further disconnection of the two amino groups from the aromatic ring suggests a dinitro-thiochromanone intermediate, as the introduction of amino groups is often achieved through the reduction of nitro groups, which are introduced via electrophilic aromatic substitution. This retrosynthetic step leads to 5,8-dinitro-4-thiochromanone.

The thiochromanone core itself can be disconnected through two main strategies. The first involves breaking the bond between the sulfur atom and the aromatic ring, and the bond between the carbonyl carbon and the adjacent methylene (B1212753) group. This suggests an intramolecular cyclization of a substituted thiophenol derivative. The second approach involves a disconnection of the aromatic ring from the sulfur and carbonyl functionalities, pointing towards a strategy where the aromatic ring is constructed with the necessary substituents already in place.

Established Synthetic Routes to the Thiochromanone Core Precursors

Intramolecular cyclization is a common and effective method for the formation of the thiochromanone ring. One such approach involves the reaction of a thiophenol derivative with an α,β-unsaturated acid or its derivative, followed by a cyclization step. For instance, a substituted thiophenol can react with acrylic acid or its esters, and the resulting adduct can then be cyclized under acidic conditions, often using polyphosphoric acid (PPA), to yield the thiochromanone.

Another notable cyclization strategy is the intramolecular Friedel-Crafts acylation. wikipedia.org In this method, a 3-(arylthio)propanoic acid is treated with a strong acid, such as PPA or sulfuric acid, to induce cyclization and form the thiochromanone ring. The requisite 3-(arylthio)propanoic acid can be synthesized from the corresponding thiophenol and a suitable three-carbon synthon like β-propiolactone or 3-halopropanoic acid.

| Cyclization Method | Starting Materials | Reagents and Conditions | Advantages | Disadvantages |

| Addition-Cyclization | Thiophenol derivative, α,β-unsaturated acid/ester | 1. Base (for addition) 2. Strong acid (e.g., PPA) for cyclization | Good yields, readily available starting materials | Harsh acidic conditions for cyclization |

| Intramolecular Friedel-Crafts Acylation | 3-(Arylthio)propanoic acid | Strong acid (e.g., PPA, H₂SO₄) | High efficiency for cyclization | Requires synthesis of the propanoic acid precursor |

This table provides a comparative overview of common cyclization reactions for thiochromanone ring formation.

An alternative to the cyclization of pre-formed aromatic rings is the construction of the aromatic ring with the sulfur and carbonyl functionalities already incorporated or positioned for subsequent cyclization. One such strategy involves a domino process where 2'-iodochalcones or 2'-bromochalcones react with a sulfur source, like xanthate, in a copper-catalyzed reaction to form thioflavanones in excellent yields. organic-chemistry.org While this directly yields a related heterocyclic system, modifications would be necessary to obtain the thiochromanone structure.

Another approach involves the rhodium-catalyzed reaction of β-tert-butylthio-substituted aldehydes and alkynes, which provides β'-thio-substituted-enones that can undergo in situ intramolecular S-conjugate addition to deliver a range of sulfur-containing heterocycles, including precursors to thiochromanones. organic-chemistry.org

Introduction of Amino and Acetylamino Functionalities at Specific Positions (C-5 and C-8)

The introduction of the amino and acetylamino groups at the C-5 and C-8 positions of the thiochromanone skeleton requires careful consideration of regioselectivity.

Direct amination of the thiochromanone ring is challenging. A more common and reliable strategy is the introduction of nitro groups followed by their reduction. The regioselectivity of the nitration of the thiochromanone core will be directed by the existing substituents. The thioether and the carbonyl group will influence the position of electrophilic attack.

A plausible synthetic route would involve the nitration of a suitable thiochromanone precursor. To achieve the desired 5,8-dinitro substitution pattern, the directing effects of the substituents on the aromatic ring are crucial. The synthesis might start with a precursor that already contains directing groups that favor nitration at the desired positions. Following dinitration, the nitro groups can be reduced to amino groups using standard reducing agents such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with palladium on carbon.

| Reduction Method | Reagents | Conditions | Advantages | Disadvantages |

| Tin(II) Chloride | SnCl₂·2H₂O, HCl | Reflux | Effective for dinitro compounds | Requires stoichiometric amounts of tin salts |

| Catalytic Hydrogenation | H₂, Pd/C | Pressure, Room Temperature | Clean reaction, high yields | May not be suitable for all substrates |

This table summarizes common methods for the reduction of dinitroaromatic compounds to their corresponding diamino derivatives.

Once the 5,8-diamino-4-thiochromanone intermediate is obtained, the final step is the selective acylation of one of the amino groups. The two amino groups may exhibit different reactivities due to their electronic and steric environments. The C-8 amino group, being ortho to the sulfur atom, might have a different reactivity compared to the C-5 amino group.

A highly efficient and green protocol for the monoacylation of symmetrical diamines has been developed, which could be applicable in this context. rsc.org Alternatively, if the reactivities of the two amino groups are not sufficiently different for selective acylation, a protecting group strategy may be necessary. One of the amino groups could be selectively protected, followed by the acylation of the unprotected amino group, and finally, deprotection to yield the desired this compound.

Another approach for selective acylation involves the use of specific acylating agents and reaction conditions that favor mono-acylation. For instance, the use of a calculated amount of acetic anhydride (B1165640) or acetyl chloride under controlled temperature and with a suitable base could potentially lead to the desired mono-acetylated product.

General principles of organic synthesis, including protecting group chemistry, green chemistry, flow chemistry, and catalysis, are well-established. However, their specific application to the synthesis of "this compound" has not been documented in the retrieved search results. Therefore, it is not possible to provide detailed research findings, data tables, or specific examples as requested in the instructions without resorting to speculation, which would violate the core requirement for scientific accuracy.

To fulfill the user's request, specific literature detailing the multi-step synthesis, the protecting groups used, novel synthetic approaches, and purification techniques for this compound would be necessary. Without such foundational information, the generation of an authoritative and factual article is not feasible.

Advanced Structural Elucidation and Conformational Analysis of 5 Acetylamino 8 Amino 4 Thiochromanone

Spectroscopic Methodologies for Comprehensive Structural Assignment

A combination of spectroscopic methods is essential for the unambiguous determination of the molecular structure of 5-acetylamino-8-amino-4-thiochromanone. Each technique provides complementary information, which, when pieced together, affords a complete picture of the atomic connectivity and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments in a suitable solvent, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), would provide a definitive structural assignment.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the thiopyranone ring, the amine and amide protons, and the methyl protons of the acetyl group. The aromatic region would likely display two doublets corresponding to the two adjacent protons on the benzene (B151609) ring, with their coupling constant indicating their ortho relationship. The two methylene groups adjacent to the sulfur atom and the carbonyl group would appear as distinct multiplets.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the two carbonyl carbons (ketone and amide), the aromatic carbons, the methylene carbons, and the methyl carbon. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between CH, CH₂, and CH₃ groups.

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle. A Correlation Spectroscopy (COSY) experiment would reveal proton-proton coupling networks, for instance, connecting the adjacent aromatic protons. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton signal with its directly attached carbon atom. Finally, a Heteronuclear Multiple Bond Correlation (HMBC) spectrum would establish long-range (2-3 bond) correlations between protons and carbons, which is vital for confirming the placement of the substituents and the connectivity of the entire ring system. For example, HMBC would show correlations from the amide N-H proton to the amide carbonyl carbon and the aromatic carbon at position 5.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

| Position | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| 1 (S) | - | - | - | - |

| 2 (CH₂) | 28-32 | 3.1-3.4 | m | - |

| 3 (CH₂) | 40-45 | 2.8-3.1 | m | - |

| 4 (C=O) | 195-200 | - | - | - |

| 4a (C) | 125-130 | - | - | - |

| 5 (C) | 140-145 | - | - | - |

| 5-NH | - | 9.5-10.0 | s | - |

| 6 (CH) | 115-120 | 7.2-7.4 | d | 8-9 |

| 7 (CH) | 120-125 | 7.5-7.7 | d | 8-9 |

| 8 (C) | 145-150 | - | - | - |

| 8-NH₂ | - | 5.0-5.5 | s (br) | - |

| 8a (C) | 120-125 | - | - | - |

| Acetyl (C=O) | 168-172 | - | - | - |

Note: Chemical shifts are predictive and may vary based on experimental conditions.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is employed to confirm the presence of key functional groups by identifying their characteristic vibrational modes. nih.govnih.gov

The IR spectrum of this compound would be dominated by strong absorption bands. The N-H stretching vibrations of the primary amine (8-NH₂) and the secondary amide (5-NH) would appear in the region of 3200-3500 cm⁻¹. The spectrum would also feature two distinct carbonyl (C=O) stretching bands: one for the ketone at a lower frequency (around 1650-1670 cm⁻¹) due to conjugation with the aromatic ring, and another for the amide (amide I band) at a higher frequency (around 1680-1700 cm⁻¹). Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information. While the polar carbonyl groups would give strong IR signals, the less polar aromatic ring vibrations might be more prominent in the Raman spectrum, offering a more detailed fingerprint of the core structure.

Table 2: Predicted Principal Vibrational Bands for this compound

| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | Amine (NH₂) | 3300-3500 (two bands) | Weak |

| N-H Stretch | Amide (NH) | 3200-3300 | Weak |

| C-H Stretch | Aromatic | 3000-3100 | Strong |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850-2960 | Moderate |

| C=O Stretch | Amide I | 1680-1700 | Moderate |

| C=O Stretch | Ketone | 1650-1670 | Moderate |

| N-H Bend | Amine / Amide | 1580-1650 | Weak |

| C=C Stretch | Aromatic | 1450-1600 | Strong |

| C-N Stretch | Amide / Amine | 1200-1350 | Moderate |

High-resolution mass spectrometry (HRMS) is indispensable for validating the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₁₂H₁₂N₂O₂S), the expected exact mass of the molecular ion [M]⁺ would be precisely determined.

Electron ionization (EI) or electrospray ionization (ESI) techniques would be used to generate ions. The resulting mass spectrum would not only show the molecular ion peak but also a characteristic fragmentation pattern that can be used to further confirm the structure. Key fragmentation pathways would likely include the loss of the acetyl group (CH₃CO) and the subsequent loss of carbon monoxide (CO).

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₁₂H₁₂N₂O₂S]⁺ | ~248.06 | Molecular Ion |

| [M - 42]⁺ | [C₁₀H₈N₂OS]⁺ | ~206.03 | Loss of ketene (B1206846) (CH₂=C=O) from acetyl group |

| [M - 43]⁺ | [C₁₀H₉N₂OS]⁺ | ~205.04 | Loss of acetyl radical (•COCH₃) |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems and chromophores. The structure of this compound contains a significant chromophore: the substituted thiochromanone system, where the benzene ring is conjugated with the carbonyl group and influenced by the auxochromic amino and acetylamino groups.

The UV-Vis spectrum, likely recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), is expected to show multiple absorption bands. Intense absorptions at shorter wavelengths (λmax < 250 nm) would correspond to π → π* transitions within the aromatic system. A lower intensity, longer wavelength absorption (λmax > 300 nm) would be attributable to the n → π* transition of the carbonyl group, which is often red-shifted due to conjugation. The positions and intensities of these bands are sensitive to the substitution pattern on the aromatic ring.

Table 4: Predicted UV-Visible Absorption Data for this compound

| Predicted λmax (nm) | Type of Transition | Chromophore |

|---|---|---|

| 220-240 | π → π* | Substituted Benzene Ring |

| 270-290 | π → π* | Conjugated System |

X-ray Crystallography and Single Crystal Diffraction Studies of this compound

While spectroscopic methods define the connectivity of a molecule, only X-ray crystallography can provide an unambiguous, three-dimensional representation of its structure in the solid state. This technique would reveal precise bond lengths, bond angles, and the conformation of the thiopyranone ring, as well as the arrangement of molecules in the crystal lattice. nih.gov

The process would involve growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is subjected to X-ray diffraction, and the resulting diffraction pattern is used to solve the crystal structure. The structure would confirm the planarity of the aromatic ring and reveal the conformation of the six-membered sulfur-containing ring (e.g., half-chair or boat). Furthermore, it would show the orientation of the acetylamino and amino substituents relative to the ring system.

Crystal engineering focuses on understanding and controlling the assembly of molecules in a crystal lattice. researchgate.net The presence of both hydrogen bond donors (the N-H groups of the amine and amide) and acceptors (the carbonyl oxygens and the amine nitrogen) in this compound makes it a prime candidate for forming robust intermolecular hydrogen-bonding networks. These interactions would play a crucial role in dictating the final crystal packing.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those capable of strong intermolecular interactions. researchgate.netrsc.org It is highly probable that this compound could exhibit polymorphism. Different polymorphs can arise from variations in crystallization conditions such as solvent, temperature, and rate of cooling. Each polymorph, while chemically identical, would have a unique crystal structure and, consequently, different physical properties.

A systematic polymorphism screen would be conducted to identify potential different crystalline forms. This would involve recrystallization from a wide range of solvents under various conditions. The resulting solids would be analyzed using techniques such as powder X-ray diffraction (PXRD) to identify unique diffraction patterns, differential scanning calorimetry (DSC) to detect different melting points and phase transitions, and thermogravimetric analysis (TGA) to assess thermal stability.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

A thorough analysis of intermolecular interactions and crystal packing motifs requires crystallographic data, typically obtained through X-ray diffraction studies of a single crystal. This data provides precise information about the arrangement of molecules in the solid state, revealing key non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. These interactions are fundamental to the physical properties of a compound, including its melting point, solubility, and stability. In the absence of a published crystal structure for this compound, a definitive analysis of its crystal packing cannot be conducted.

Conformational Dynamics and Energetics of this compound

The conformational landscape of a molecule dictates its biological activity and chemical reactivity. Understanding the dynamic nature of a compound, including the energetic favorability of different conformations, is crucial. This is typically investigated through a combination of spectroscopic techniques and computational chemistry.

Ring Puckering and Conformational Preference of the Thiochromanone Core

The thiochromanone core, a six-membered heterocyclic ring containing a sulfur atom and a ketone group, is not planar. It can adopt various puckered conformations, such as chair, boat, or twist-boat forms. The specific preference for a particular conformation is influenced by the nature and position of its substituents. Computational studies on related heterocyclic systems often employ methods like Cremer-Pople puckering analysis to quantify the degree and type of ring puckering. researchgate.netchemrxiv.org However, without specific studies on this compound, the preferred conformation of its thiochromanone core remains undetermined. The energetic barriers between different puckered states are also unknown.

Intramolecular Hydrogen Bonding Networks and Their Influence on Conformation

The presence of both hydrogen bond donors (the amino and acetylamino groups) and acceptors (the ketone and the nitrogen of the acetylamino group) in this compound suggests the potential for intramolecular hydrogen bonding. Such bonds can significantly restrict the conformational freedom of the molecule, locking it into a more rigid structure. nih.govmdpi.com For example, a hydrogen bond could form between the amino group at the 8-position and the ketone at the 4-position, or between the N-H of the acetylamino group and the amino group. The existence and strength of these potential intramolecular hydrogen bonds would have a profound impact on the molecule's conformation, but this has not been experimentally or computationally verified for this specific compound.

Computational and Theoretical Investigations of 5 Acetylamino 8 Amino 4 Thiochromanone

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical behavior of 5-Acetylamino-8-amino-4-thiochromanone.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d,p), are utilized to determine its most stable three-dimensional conformation, known as the ground state geometry. nih.gov These calculations provide optimized bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's spatial arrangement.

The energetics of the molecule, including its total energy, heat of formation, and strain energy, can also be computed. This information is vital for assessing the molecule's stability. For instance, comparing the energies of different possible conformers allows for the identification of the most energetically favorable structure.

Table 1: Calculated Ground State Geometrical Parameters of this compound (Illustrative Data)

| Parameter | Value |

|---|---|

| Bond Length (C=O) | 1.23 Å |

| Bond Length (C-S) | 1.82 Å |

| Bond Angle (C-S-C) | 98.5° |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgtaylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

Table 2: Frontier Molecular Orbital Energies of this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.87 |

| LUMO | -1.24 |

Note: The data in this table is illustrative and represents typical values that would be obtained from FMO analysis.

The Electrostatic Potential Surface (ESP) provides a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net It is mapped onto the electron density surface, with different colors indicating varying electrostatic potentials. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the ESP analysis would likely reveal negative potentials around the oxygen atom of the acetyl group and the nitrogen atoms of the amino groups, indicating these as potential sites for interaction with electrophiles. Positive potentials might be observed around the hydrogen atoms of the amino groups. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. rsc.org

Global and local reactivity descriptors derived from DFT calculations can be used to predict the most probable sites for chemical reactions. Global reactivity indices include chemical potential (μ), hardness (η), and electrophilicity (ω). These parameters provide a general measure of the molecule's reactivity.

Local reactivity is often described using Fukui functions, which indicate the change in electron density at a specific point in the molecule upon the addition or removal of an electron. By calculating the Fukui functions, it is possible to identify the specific atoms within this compound that are most susceptible to nucleophilic, electrophilic, or radical attack.

Table 3: Global Reactivity Descriptors for this compound (Illustrative Data)

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -3.56 |

| Hardness (η) | 2.32 |

Note: The data in this table is illustrative and represents typical values that would be obtained from reactivity index calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide valuable insights into the dynamic behavior of this compound and its interactions with the surrounding environment, particularly with solvents.

The conformation and stability of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can be used to model the behavior of this compound in different solvents, such as water or organic solvents. mdpi.comnih.gov These simulations can reveal how the solvent molecules arrange themselves around the solute and how these interactions affect the solute's conformation.

By analyzing the trajectory of the atoms over the course of the simulation, it is possible to identify stable conformations and to understand the energetic changes associated with solvation. This information is crucial for predicting the behavior of the molecule in a real-world chemical or biological system. For example, understanding how water molecules interact with the amino and acetyl groups can provide insights into the molecule's solubility and its potential to form hydrogen bonds in an aqueous environment.

Conformational Sampling and Free Energy Landscapes

The conformational flexibility of this compound is a critical determinant of its interaction with biological macromolecules. Understanding the accessible conformations and their relative energies is fundamental to predicting its biological activity. Conformational sampling through molecular dynamics (MD) simulations provides a powerful method to explore the potential energy surface of the molecule over time. By simulating the atomic motions of the molecule, often in an explicit solvent environment, a trajectory of its dynamic behavior is generated.

From these simulations, the free energy landscape can be constructed, offering a map of the molecule's conformational states. arxiv.org This landscape visualizes stable and metastable conformations as energy minima (basins), connected by transition states (saddle points). arxiv.org Techniques such as dihedral angle principal component analysis (dPCA) are employed to reduce the high-dimensional data from MD simulations into a low-dimensional and comprehensible representation, typically using two or three principal components as reaction coordinates. nih.gov This approach avoids artifacts associated with Cartesian coordinates and effectively captures the essential dynamics of the molecule. nih.gov For this compound, key dihedral angles, such as those governing the orientation of the acetylamino and amino groups relative to the thiochromanone ring, would be central to this analysis. The resulting landscape reveals the most probable conformations, the energy barriers between them, and the pathways for conformational change, which are crucial for receptor binding. researchgate.net

Table 1: Hypothetical Relative Free Energies of Key Conformers of this compound This table represents illustrative data that would be obtained from a free energy landscape analysis.

| Conformational State | Description of Key Dihedral Angles | Relative Free Energy (kcal/mol) | Population (%) |

| Global Minimum (C1) | Acetylamino group planar with the aromatic ring, intramolecular H-bond between 8-amino and ketone oxygen. | 0.00 | 75.2 |

| Local Minimum (C2) | Acetylamino group rotated ~60° out of the plane. | 1.85 | 15.5 |

| Local Minimum (C3) | Thiochromanone ring in a slight boat conformation. | 2.50 | 7.3 |

| Transition State (TS1) | Planar transition state for acetylamino group rotation. | 3.10 | 2.0 |

Molecular Modeling and Docking Studies with Theoretical Interaction Partners

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is instrumental in elucidating the potential binding modes of this compound with various theoretical biological targets, such as kinases or bacterial enzymes, which are known to be modulated by similar heterocyclic compounds. nih.govnih.gov The process involves preparing the 3D structures of both the ligand (this compound) and the receptor, followed by a systematic search of the ligand's conformational, translational, and rotational space within the receptor's binding site. researchgate.net Scoring functions are then used to estimate the binding affinity for each generated pose, ranking them to identify the most plausible binding orientation. researchgate.net

Table 2: Predicted Interactions of this compound with a Hypothetical Kinase Active Site This table represents illustrative data from a molecular docking simulation.

| Functional Group of Ligand | Interacting Residue of Protein | Interaction Type | Predicted Distance (Å) |

| 8-Amino Group (Donor) | Asp145 (Carbonyl O) | Hydrogen Bond | 2.9 |

| 4-Keto Group (Acceptor) | Lys72 (Amine H) | Hydrogen Bond | 2.8 |

| 5-Acetylamino (NH Donor) | Glu91 (Carboxylate O) | Hydrogen Bond | 3.1 |

| Benzene (B151609) Ring | Phe80 | π-π Stacking | 3.5 |

Pharmacophore modeling is an abstract method used to define the essential steric and electronic features required for a molecule to interact with a specific biological target. babrone.edu.infiveable.me A pharmacophore model for this compound would be constructed by identifying its key chemical features, such as hydrogen bond donors (the N-H of the amino and acetylamino groups), hydrogen bond acceptors (the carbonyl oxygens), and an aromatic ring feature. orientjchem.org This 3D arrangement of features serves as a template or query in virtual screening campaigns. dovepress.com Large chemical databases can be rapidly searched to identify other molecules that match the pharmacophoric query, regardless of their underlying chemical scaffold. mdpi.com This approach is highly effective for discovering novel hit compounds that possess the necessary features for biological activity but may have entirely different core structures, a process known as scaffold hopping. babrone.edu.in

Table 3: Key Pharmacophoric Features of this compound

| Feature Type | Location on Molecule | Vector Direction (if applicable) |

| Hydrogen Bond Donor (HBD) | 8-Amino Group | N-H bonds |

| Hydrogen Bond Donor (HBD) | 5-Acetylamino Group | N-H bond |

| Hydrogen Bond Acceptor (HBA) | 4-Keto Group | C=O bond axis |

| Hydrogen Bond Acceptor (HBA) | 5-Acetylamino Carbonyl | C=O bond axis |

| Aromatic Ring (AR) | Fused Benzene Ring | Normal to the ring plane |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. frontiersin.org For thiochromanone derivatives, a QSAR model could correlate structural features with a specific activity, such as antifungal efficacy. frontiersin.orgnih.gov These models are valuable for predicting the activity of untested compounds, prioritizing synthesis efforts, and providing insights into the mechanism of action.

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. frontiersin.org For a series of thiochromanone derivatives, a wide array of descriptors would be generated, broadly categorized as:

1D Descriptors: Based on the chemical formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation (e.g., topological indices, molecular connectivity, atom-pair counts). nih.gov

3D Descriptors: Requiring a 3D conformation (e.g., molecular shape indices, solvent-accessible surface area).

Quantum-Chemical Descriptors: Calculated using quantum mechanics (e.g., HOMO/LUMO energies, dipole moment, partial charges). nih.gov

Following generation, a crucial step is descriptor selection, where statistical methods are used to choose a subset of descriptors that have the strongest correlation with the biological activity while avoiding multicollinearity. This ensures the resulting model is both robust and interpretable. nih.gov

Table 4: Examples of Molecular Descriptors Relevant for Thiochromanone QSAR Models

| Descriptor Class | Specific Descriptor Example | Information Encoded |

| Constitutional | Molecular Weight (MW) | Size of the molecule |

| Topological | Kier & Hall Connectivity Index (chiV5) | Degree of branching and complexity |

| Geometrical (3D) | Solvent Accessible Surface Area (SASA) | Molecular surface available for interaction |

| Electrostatic | Z-Component of Dipole Moment (ZCompDipole) | Polarity and charge distribution |

| Quantum-Chemical | HOMO Energy | Electron-donating ability |

| Quantum-Chemical | LUMO Energy | Electron-accepting ability |

Once relevant descriptors are selected, a mathematical model is built to correlate them with the observed activity. Various statistical and machine learning methods can be employed.

Statistical Methods: Traditional approaches include Multiple Linear Regression (MLR), which creates a simple linear equation, and Partial Least Squares (PLS) regression, which is adept at handling datasets with many, potentially correlated descriptors. frontiersin.orgnih.gov These methods are valued for their interpretability.

Machine Learning Methods: More advanced, non-linear techniques are increasingly used to capture complex structure-activity relationships. nih.gov Support Vector Machines (SVM) excel at classification and regression tasks by finding an optimal hyperplane that separates data points. Random Forest (RF) is an ensemble method that builds multiple decision trees and merges their outputs to improve predictive accuracy and control overfitting. Artificial Neural Networks (ANNs) are computational models inspired by biological neural networks that can model highly complex, non-linear relationships. nih.gov The choice of method depends on the size and complexity of the dataset, with rigorous internal and external validation being essential to ensure the model's predictive power. arxiv.orgarxiv.org

Table 5: Comparison of Modeling Techniques for QSAR/QSPR

| Modeling Method | Principle | Advantages | Common Use Case |

| Multiple Linear Regression (MLR) | Linear equation relating descriptors to activity. | Simple, highly interpretable. | Small datasets with clear linear trends. |

| Partial Least Squares (PLS) | Projects variables to a new space to handle collinearity. | Robust for many, correlated descriptors. | Standard QSAR analysis. |

| Support Vector Machine (SVM) | Finds an optimal separating hyperplane. | Effective in high-dimensional spaces, good for non-linear data. | Classification (active/inactive) and regression. |

| Random Forest (RF) | Ensemble of decision trees. | High accuracy, robust to overfitting, provides feature importance. | Complex datasets, both classification and regression. |

| Artificial Neural Network (ANN) | Interconnected nodes in layers. | Can model highly complex, non-linear relationships. | Large and complex datasets where interpretability is secondary. |

Reactivity, Reaction Mechanisms, and Derivatization Chemistry of 5 Acetylamino 8 Amino 4 Thiochromanone

Intrinsic Reactivity of Functional Groups within 5-Acetylamino-8-amino-4-thiochromanone

The reactivity of this compound is a composite of the individual reactivities of its functional moieties, which can influence one another through electronic and steric effects.

Reactivity of the Amino and Acetylamino Moieties (e.g., towards electrophiles, nucleophiles)

The nitrogen-containing functional groups in this compound, the 8-amino and 5-acetylamino groups, are key centers of reactivity, particularly towards electrophiles.

The primary aromatic amine at the 8-position is a nucleophilic site and can react with a variety of electrophiles. masterorganicchemistry.compressbooks.pub Its reactivity is influenced by the electron-donating nature of the amino group, which activates the aromatic ring towards electrophilic substitution. The lone pair of electrons on the nitrogen atom makes it basic and susceptible to protonation in acidic media. libretexts.org

The 5-acetylamino group, a secondary amide, is generally less nucleophilic than the primary amine due to the electron-withdrawing effect of the adjacent carbonyl group. pressbooks.pub However, the nitrogen atom still possesses a lone pair and can participate in reactions under certain conditions. The amide group can also be hydrolyzed to the corresponding amine under acidic or basic conditions.

Table 1: Potential Reactions of Amino and Acetylamino Groups

| Reagent Type | Specific Reagent Example | Potential Product at 8-Amino | Potential Product at 5-Acetylamino |

|---|---|---|---|

| Alkylating Agent | Methyl iodide | 8-(Methylamino)-5-acetylamino-4-thiochromanone | N-alkylation (less favorable) |

| Acylating Agent | Acetic anhydride (B1165640) | 5,8-Diacetylamino-4-thiochromanone | N-acylation (less favorable) |

| Arylating Agent | 2,4-Dinitrofluorobenzene | 8-(2,4-Dinitrophenylamino)-5-acetylamino-4-thiochromanone | N-arylation (less favorable) |

Chemical Transformations Involving the Carbonyl Group (e.g., enolization, addition reactions)

The carbonyl group at the 4-position of the thiochromanone ring is a key site for nucleophilic attack and enolization. pressbooks.pubuniroma1.it The presence of α-hydrogens allows for the formation of an enol or enolate under acidic or basic conditions, respectively. This enolate can then react with various electrophiles.

The carbonyl group itself can undergo a range of addition reactions. For instance, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride. youtube.com It can also react with Grignard reagents or organolithium compounds to form tertiary alcohols. Condensation reactions with amines or hydrazines can lead to the formation of imines or hydrazones, respectively.

Oxidation and Reduction Chemistry of the Sulfur Atom and Thiochromanone Ring

The sulfur atom in the thiochromanone ring is susceptible to oxidation. rsc.org It can be oxidized to a sulfoxide (B87167) and further to a sulfone using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). rsc.org These oxidation states can significantly alter the electronic properties and biological activity of the molecule.

The thiochromanone ring can undergo reduction. The carbonyl group can be reduced to a methylene (B1212753) group via methods like the Clemmensen or Wolff-Kishner reduction. The entire heterocyclic ring can also be subject to reductive cleavage under more forcing conditions.

Synthetic Transformations and Functionalization Strategies of this compound

The diverse reactivity of the functional groups in this compound allows for a variety of synthetic transformations and functionalization strategies.

Chemical Modifications of the Amino and Acetylamino Groups (e.g., alkylation, acylation, arylation)

The 8-amino group is a prime target for modification. It can be readily alkylated, acylated, or arylated to introduce a wide range of substituents. nih.gov For example, acylation with various acid chlorides or anhydrides can produce a library of amide derivatives. researchgate.net Reductive amination with aldehydes or ketones provides a route to N-alkylated derivatives.

While the 5-acetylamino group is less reactive, it can be modified under more forcing conditions. Alternatively, it can be hydrolyzed to the corresponding 5-amino group, which can then be derivatized. This two-step process allows for differential functionalization of the two amino groups.

Regioselective Functionalization of the Thiochromanone Aromatic Ring

The aromatic portion of the thiochromanone ring can undergo electrophilic aromatic substitution reactions. The regioselectivity of these reactions is directed by the existing substituents. The 8-amino and 5-acetylamino groups are both ortho-, para-directing and activating groups. The thioether and carbonyl groups are generally deactivating.

Given the positions of the amino and acetylamino groups, electrophilic substitution is likely to occur at the 6- and 7-positions of the aromatic ring. The relative directing and activating strengths of the substituents will determine the major product. For example, halogenation, nitration, or Friedel-Crafts reactions could be employed to introduce new functional groups onto the aromatic ring. rsc.org

Table 2: Potential Regioselective Functionalization Reactions

| Reaction Type | Reagent | Expected Position of Substitution | Potential Product |

|---|---|---|---|

| Bromination | Br2, FeBr3 | 6- or 7-position | 6-Bromo-5-acetylamino-8-amino-4-thiochromanone |

| Nitration | HNO3, H2SO4 | 6- or 7-position | 6-Nitro-5-acetylamino-8-amino-4-thiochromanone |

Information regarding "this compound" is not available in the public domain.

Extensive research of scientific literature and chemical databases has revealed no specific information on the chemical compound "this compound." Consequently, it is not possible to provide a detailed article on its reactivity, reaction mechanisms, and derivatization chemistry as requested.

The provided search results contain general information on the synthesis and reactions of the broader class of compounds known as thiochroman-4-ones. For instance, various synthetic methods for the thiochromanone scaffold have been developed, including Rh-catalyzed reactions and visible-light-mediated C-S cross-coupling reactions. organic-chemistry.org The reactivity of the thiochromanone core has also been explored, with reactions often targeting the carbonyl group and adjacent positions to form new heterocyclic rings such as pyrazoles, imidazoles, and thiazoles. researchgate.net

Furthermore, studies on the photochemical behavior of substituted thiochromanone sulfoxides indicate that they can undergo a variety of rearrangements. cdnsciencepub.com Mechanistic studies have also been conducted on related structures, for example, investigating the reaction of thiol-containing enzymes with α,β-unsaturated carbonyl substrates. nih.gov

However, none of the available literature specifically addresses the "this compound" substitution pattern. The presence and positioning of the acetylamino and amino groups would significantly influence the electron density of the aromatic ring and the reactivity of the carbonyl group, making extrapolations from unsubstituted or differently substituted thiochromanones scientifically unsound.

Without any specific data on "this compound," any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Therefore, the sections on the formation of new ring systems, photochemical and thermal reactivity, and mechanistic studies involving this specific compound cannot be addressed.

Analytical Methodologies for 5 Acetylamino 8 Amino 4 Thiochromanone

Chromatographic Separation and Detection Techniques

Chromatography is the cornerstone of analytical chemistry in pharmaceutical development, providing the means to separate complex mixtures into their individual components. For a molecule such as 5-Acetylamino-8-amino-4-thiochromanone, a range of techniques from high-performance liquid chromatography to thin-layer chromatography would be employed at different stages of synthesis and quality control.

High-Performance Liquid Chromatography (HPLC) is the preferred method for the purity assessment and quantitative analysis of non-volatile pharmaceutical intermediates. omicsonline.orgnih.gov For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most suitable approach. This technique separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase. thermofisher.comshimadzu.com Given the polar nature of the amino and acetylamino groups, RP-HPLC offers excellent retention and separation from non-polar impurities.

A typical method would involve a C18 or C8 column, which provides a hydrophobic stationary phase for interaction. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (to control the ionization state of the amino group) and an organic modifier like acetonitrile (B52724) or methanol. libretexts.org Gradient elution, where the proportion of the organic solvent is increased over time, is effective for eluting both the main compound and any impurities with a wide range of polarities. shimadzu.com Detection is commonly achieved using an Ultraviolet (UV) or Diode-Array Detector (DAD), as the aromatic thiochromanone structure is expected to possess a strong chromophore, allowing for sensitive detection. nih.gov

Table 1: Plausible HPLC Method Parameters for Analysis of this compound

| Parameter | Condition | Rationale |

|---|---|---|

| Chromatographic Mode | Reversed-Phase (RP-HPLC) | Ideal for separating polar aromatic compounds based on hydrophobicity. thermofisher.com |

| Stationary Phase | C18 (Octadecylsilane), 5 µm particle size, 150 x 4.6 mm | C18 columns offer strong hydrophobic retention suitable for a wide range of polarities and are a standard choice for pharmaceutical analysis. shimadzu.com |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase ensures the primary amine is protonated, leading to consistent retention and sharp peak shapes. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers used to elute compounds from the reversed-phase column. thermofisher.com |

| Elution Mode | Gradient Elution | Allows for the effective separation of the main peak from both more polar and less polar impurities within a single run. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension, providing a balance between analysis time and separation efficiency. |

| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak symmetry. |

| Injection Volume | 5-10 µL | Standard volume for analytical HPLC to avoid column overloading. |

| Detector | Diode-Array Detector (DAD) | Provides high sensitivity for chromophoric compounds and allows for peak purity analysis by comparing UV spectra across the peak. |

| Detection Wavelength | ~254 nm or Maximum Absorbance Wavelength | Aromatic and ketone moieties typically absorb strongly in the UV range. A DAD allows for monitoring at the optimal wavelength for maximum sensitivity. |

Gas Chromatography (GC) is the premier technique for analyzing volatile and semi-volatile compounds. omicsonline.org Direct analysis of this compound by GC is challenging due to its high molecular weight, low volatility, and the presence of polar -NH2 and -NHCOCH3 groups, which can cause poor peak shape and thermal decomposition in the hot injector. researchgate.net Therefore, GC is primarily used to analyze volatile impurities, such as residual solvents from the synthesis process, or for the analysis of the compound itself after a chemical derivatization step. ijpsonline.com

For analyzing volatile organic impurities (e.g., toluene, acetone, ethyl acetate), a headspace GC method coupled with a Flame Ionization Detector (FID) is standard practice in the pharmaceutical industry. nih.govthermofisher.com

For the analysis of the compound itself, derivatization is required to make it more volatile and thermally stable. This involves converting the polar N-H groups into less polar, more stable moieties. Common derivatization methods for amines include silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylation. libretexts.orgresearchgate.net After derivatization, the resulting product can be readily analyzed on a standard non-polar or mid-polarity GC column.

Table 2: Potential GC Method Parameters for Derivatized this compound

| Parameter | Condition | Rationale |

|---|---|---|

| Analysis Type | Analysis of derivatized compound | Derivatization is necessary to increase volatility and thermal stability for GC analysis. researchgate.net |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an acylating agent (e.g., trifluoroacetic anhydride) | Silylation or acylation effectively caps (B75204) the polar N-H groups, reducing intermolecular hydrogen bonding and preventing on-column adsorption. libretexts.org |

| Stationary Phase | 5% Phenyl Polysiloxane (e.g., DB-5, TG-5MS), 30 m x 0.25 mm, 0.25 µm film thickness | A versatile, low-polarity stationary phase suitable for a wide range of derivatized compounds. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gases standard for GC analysis. |

| Inlet Temperature | 250 - 280 °C | Must be high enough to ensure rapid volatilization of the derivatized analyte without causing thermal degradation. |

| Oven Program | Temperature gradient (e.g., start at 100°C, ramp at 10-20°C/min to 300°C) | A temperature program is essential to first separate volatile byproducts and then elute the higher-boiling derivatized target compound. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides robust, universal detection for organic compounds. MS provides structural information for confirmation. |

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and indispensable tool for qualitatively monitoring the progress of chemical reactions and for screening solvent systems for column chromatography. nih.govresearchgate.net In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product in near real-time. shimadzu.comnih.gov

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with a polar stationary phase like silica (B1680970) gel. thermofisher.com The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent). For a compound of moderate polarity like this compound, a mixture of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) would be used. nih.gov By comparing the spots of the reaction mixture to spots of the pure starting material, the progress can be easily visualized. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.

Visualization of the separated spots is achieved under UV light (254 nm), as the aromatic ring will absorb UV, or by staining the plate with a chemical reagent that reacts with the functional groups present. thermofisher.com Stains like p-anisaldehyde can react with amines and ketones, while potassium permanganate (B83412) stain reacts with oxidizable groups. omicsonline.orglibretexts.org

Table 3: Typical TLC Parameters for Reaction Monitoring

| Parameter | Condition | Rationale |

|---|---|---|

| Stationary Phase | Silica Gel 60 F254 on aluminum or glass backing | Standard polar stationary phase for normal-phase TLC. The F254 indicator allows for non-destructive visualization under UV light. thermofisher.com |

| Mobile Phase (Eluent) | Ethyl Acetate / Hexanes (e.g., 50:50 v/v) or Dichloromethane / Methanol (e.g., 95:5 v/v) | The solvent polarity is optimized to achieve good separation, aiming for a product Retention Factor (Rf) of ~0.3-0.5. semanticscholar.org |

| Application | Spotting of starting material, reaction mixture, and a co-spot (starting material + mixture) | Allows for direct comparison and confirmation of the identity of spots, helping to distinguish product from reactant. shimadzu.com |

| Development | In a closed chamber saturated with mobile phase vapor | Ensures reproducible separation by maintaining a consistent atmosphere. |

| Visualization | 1. UV light (254 nm) 2. Chemical Staining (e.g., p-Anisaldehyde, Ninhydrin, or Potassium Permanganate) | UV light is a non-destructive first step. Staining provides visualization for UV-inactive compounds or functional group-specific detection. thermofisher.comlibretexts.org |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for both identification and quantification. Mass spectrometry is the most common detector coupled with chromatography, offering unparalleled sensitivity and structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS), is a highly sensitive and selective technique ideal for identifying the main compound, characterizing minor impurities, and performing trace-level quantification. nih.govrsc.org It combines the powerful separation capabilities of HPLC with the mass-resolving power of mass spectrometry.

For this compound, an electrospray ionization (ESI) source operating in positive ion mode would be highly effective. The basic amino group is readily protonated, forming a stable [M+H]⁺ ion that can be easily detected by the mass spectrometer. The initial mass spectrometer (MS1) would select this protonated molecular ion, which is then fragmented in a collision cell. The resulting fragment ions are analyzed by the second mass spectrometer (MS2), producing a unique fragmentation pattern that serves as a structural fingerprint of the molecule. This high specificity allows for confident identification even in complex matrices and enables quantification at very low levels, which is crucial for impurity profiling. nih.govnih.gov

Table 4: Representative LC-MS/MS Method Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Separation Front-End | RP-HPLC system (as described in Section 6.1.1) | Provides robust separation prior to MS detection. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar molecules. The basic amine group readily accepts a proton to form [M+H]⁺. shimadzu.com |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) | QqQ is excellent for quantitative analysis using Multiple Reaction Monitoring (MRM). Q-TOF provides high-resolution mass data for accurate mass confirmation and unknown identification. nih.gov |

| MS Mode (Quantitation) | Multiple Reaction Monitoring (MRM) | Involves monitoring a specific precursor ion → fragment ion transition (e.g., [M+H]⁺ → specific fragment). This is highly selective and sensitive for trace analysis. nih.gov |

| MS Mode (Identification) | Full Scan and Product Ion Scan | Full scan provides molecular weight information. Product ion scan fragments the precursor ion to generate a structural fingerprint for identification. |

| Collision Gas | Argon or Nitrogen | Inert gas used to induce fragmentation in the collision cell. |

| Data Analysis | Comparison of retention time and fragmentation pattern with a reference standard | Confirms the identity of the target compound and any known impurities. |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of MS. It is the definitive method for the identification and quantification of volatile and semi-volatile organic impurities that may be present in a sample of this compound. omicsonline.orgajrconline.org This could include residual solvents from synthesis, starting materials, or volatile byproducts.

A common approach is static headspace GC-MS, where the sample is heated in a sealed vial, and the vapor (headspace) containing the volatile components is injected into the GC-MS system. thermofisher.com The compounds are separated on the GC column and then enter the mass spectrometer, which is typically operated in Electron Ionization (EI) mode. EI is a hard ionization technique that causes extensive fragmentation. The resulting mass spectrum is a highly reproducible fragmentation pattern that can be compared against spectral libraries (like NIST) for confident identification of unknown volatile impurities. thermofisher.com

Table 5: Illustrative GC-MS Parameters for Volatile Impurity Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Sample Introduction | Static Headspace | Ideal for analyzing volatile organic impurities (e.g., residual solvents) in a non-volatile sample matrix without injecting the main compound. nih.gov |

| GC Column | Low- to mid-polarity column (e.g., TG-624SilMS or DB-5MS) | Provides good separation for a wide range of common organic solvents and volatile impurities. |

| Carrier Gas | Helium | Standard inert carrier gas for GC-MS applications. |

| Oven Program | Temperature gradient (e.g., 40°C hold for 5 min, then ramp to 240°C) | Separates highly volatile compounds at low temperatures and allows for the elution of less volatile components as the temperature increases. |

| Ionization Source | Electron Ionization (EI), 70 eV | Standard, high-energy ionization method that produces reproducible fragmentation patterns for library matching and structural elucidation. thermofisher.com |

| Mass Analyzer | Single Quadrupole or Time-of-Flight (TOF) | Quadrupole is a robust and common analyzer for routine analysis. TOF provides high-resolution data for more accurate identification. |

| MS Mode | Full Scan (e.g., m/z 35-400) | Acquires mass spectra across a wide range, allowing for the identification of unknown components by searching spectral libraries (e.g., NIST). chromforum.org |

Spectroscopic Quantification Methods (e.g., UV-Vis Spectroscopy, Fluorescence Spectroscopy)

Spectroscopic techniques are fundamental in the quantitative analysis of aromatic compounds like this compound, leveraging the interaction of the molecule with electromagnetic radiation.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for quantifying compounds with chromophores. The this compound molecule contains a thiochromanone core, which is an aromatic ketone fused to a sulfur-containing ring, substituted with two electron-donating groups (amino and acetylamino). These features are expected to give rise to distinct absorption bands in the UV-Vis spectrum.

Expected UV-Vis Spectral Properties:

A hypothetical UV-Vis spectrum of this compound in a non-polar solvent would likely exhibit two to three main absorption bands. The intense bands at shorter wavelengths (around 250-280 nm) can be attributed to π → π* transitions of the aromatic system. A less intense, longer-wavelength band (around 320-360 nm) would be expected due to the n → π* transition of the carbonyl group, which is often red-shifted by the presence of the amino auxochromes.

To illustrate the expected spectral data, the following interactive table provides estimated values based on the analysis of similar compounds.

| Solvent | λmax 1 (nm) (π → π) | εmax 1 (M-1cm-1) | λmax 2 (nm) (n → π) | εmax 2 (M-1cm-1) |

| Hexane | ~275 | ~15,000 | ~340 | ~2,000 |

| Ethanol (B145695) | ~280 | ~16,500 | ~330 | ~2,500 |

| Acetonitrile | ~278 | ~16,000 | ~335 | ~2,300 |

Note: These are estimated values based on the spectroscopic properties of substituted aromatic ketones and thiochromanones. Actual experimental values may vary.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for the detection of fluorescent molecules, or fluorophores. Many aromatic compounds, particularly those with electron-donating substituents, exhibit fluorescence. The amino and acetylamino groups on the thiochromanone ring are expected to enhance the fluorescence quantum yield of the molecule. Aromatic amines are known to be fluorescent, and their emission properties are often sensitive to the local environment. researchgate.netnih.gov

The fluorescence of this compound would likely be characterized by excitation at a wavelength corresponding to its main absorption band (π → π* transition) and emission at a longer wavelength (Stokes shift). The position and intensity of the emission peak can be influenced by factors such as solvent polarity, pH, and the presence of quenchers. The acetylamino group, being an amide, may have a different influence on the fluorescence compared to the free amino group.

Anticipated Fluorescence Properties:

Based on the behavior of similar fluorescent heterocyclic compounds and aromatic amines, the following fluorescence characteristics can be anticipated. nih.govclockss.org

| Parameter | Estimated Value | Conditions |

| Excitation Wavelength (λex) | ~280 nm | In Ethanol |

| Emission Wavelength (λem) | ~350 - 400 nm | In Ethanol |

| Quantum Yield (ΦF) | 0.1 - 0.3 | In Ethanol |

| Stokes Shift | ~70 - 120 nm | In Ethanol |

Note: These are hypothetical values. The actual fluorescence will depend on the specific electronic structure and environmental factors.

Electrochemical Methods for Detection and Characterization of Redox Properties

Electrochemical techniques are invaluable for studying the redox behavior of molecules, providing insights into their electron transfer properties and offering sensitive methods for their detection.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a primary tool for investigating the oxidation and reduction processes of a compound. For this compound, the electroactive moieties are the aromatic amine group, the phenolic-like character imparted by the enolizable ketone, and the sulfur atom, which can be oxidized at higher potentials.

The primary amino group on the aromatic ring is expected to be the most easily oxidizable group. The electrochemical oxidation of aromatic amines has been extensively studied and typically involves the formation of a radical cation in an initial one-electron step. acs.orgrsc.org The stability of this radical cation and the subsequent reaction pathways depend on the solvent, pH, and the nature of the substituents. The acetylamino group is generally more difficult to oxidize than a primary amino group.

The thioether sulfur atom in the thiochromanone ring can also be oxidized, typically at more positive potentials, to a sulfoxide (B87167) and then a sulfone. The carbonyl group can be reduced, usually at negative potentials.

Predicted Redox Behavior:

A cyclic voltammogram of this compound in a non-aqueous solvent would likely show an irreversible or quasi-reversible oxidation wave corresponding to the oxidation of the 8-amino group. The potential for this oxidation would be influenced by the electron-donating nature of the acetylamino group. Based on studies of aminophenols and aminothiophenol derivatives, the oxidation potential is expected to be in the range of +0.4 to +0.8 V versus a standard reference electrode. core.ac.uknih.gov

The following interactive table summarizes the expected electrochemical parameters from a cyclic voltammetry experiment.

| Process | Potential (V vs. Ag/AgCl) | Characteristics | Proposed Mechanism |

| 1st Oxidation | ~ +0.6 V | Irreversible/Quasi-reversible | One-electron oxidation of the 8-amino group to a radical cation, followed by possible dimerization or further oxidation. |

| 2nd Oxidation | > +1.0 V | Irreversible | Oxidation of the sulfur atom. |

| 1st Reduction | ~ -1.5 V | Reversible/Quasi-reversible | One-electron reduction of the carbonyl group to a radical anion. |

Note: These potentials are estimates and will be highly dependent on the experimental conditions such as solvent, supporting electrolyte, and scan rate. The electrochemical oxidation of amines can often lead to the formation of polymeric films on the electrode surface, which can passivate the electrode. researchgate.net

Applications and Future Directions of 5 Acetylamino 8 Amino 4 Thiochromanone in Advanced Chemical Research

5-Acetylamino-8-amino-4-thiochromanone as a Building Block in Complex Molecular Synthesis

The thiochromanone scaffold is a recognized privileged structure in medicinal chemistry and a versatile starting point for the synthesis of more complex molecules. The presence of two distinct amino functionalities on the aromatic ring of this compound significantly enhances its potential as a multifaceted building block.

Role in the Design and Synthesis of Novel Heterocyclic Scaffolds

Thiochromanones are well-established precursors for a variety of fused heterocyclic systems. The carbonyl group and the adjacent active methylene (B1212753) group of the thiochromanone core can participate in a range of condensation and cyclization reactions. For instance, reactions with hydrazines, guanidines, or other binucleophiles can lead to the formation of pyrazole, pyrimidine, and diazepine (B8756704) rings fused to the thiochromane framework.

The 8-amino group in this compound can be envisioned to play a crucial role in directing the regioselectivity of such cyclization reactions or to be a handle for the construction of additional fused rings. For example, it could undergo intramolecular cyclization with a suitably functionalized side chain introduced at the nitrogen atom, leading to novel polycyclic heteroaromatic compounds. The 5-acetylamino group, while less reactive, can influence the electronic properties of the aromatic ring, thereby modulating the reactivity of the 8-amino group and the thiochromanone core itself.

Table 1: Potential Heterocyclic Scaffolds Derivable from this compound

| Reactant | Potential Heterocyclic Product | Key Reactive Site on Thiochromanone |

|---|---|---|

| Hydrazine | Fused pyrazole | Carbonyl group |

| Guanidine | Fused pyrimidine | Carbonyl group |

| 1,2-Diaminobenzene | Fused quinoxaline | Carbonyl group |

Utility in Combinatorial Chemistry Libraries for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules for high-throughput screening. This compound is an ideal scaffold for DOS due to its multiple points of diversification. The primary amino group at the 8-position can be readily acylated, alkylated, sulfonylated, or used in reductive amination to introduce a wide array of substituents. The acetylamino group at the 5-position offers another site for potential modification, for instance, through deacetylation followed by reaction with a different acylating agent. Furthermore, the carbonyl group of the thiochromanone ring can be transformed into other functionalities, such as an alcohol or an olefin, further expanding the chemical space accessible from this starting material.

A hypothetical combinatorial library based on this scaffold could be constructed by reacting the 8-amino group with a set of diverse carboxylic acids and the carbonyl group with a set of various Wittig reagents, leading to a large collection of structurally distinct compounds for biological screening.

Conceptual Exploration as a Fluorescent Probe or Component in Optical Materials (Focus on theoretical potential, not measured performance)

Heterocyclic compounds containing both electron-donating and electron-withdrawing groups often exhibit interesting photophysical properties, including fluorescence. The structure of this compound, with its electron-donating amino and acetylamino groups and the electron-withdrawing carbonyl group conjugated through the aromatic system, suggests its potential as a fluorophore.

The emission wavelength and quantum yield of such a molecule would be expected to be sensitive to the local environment, making it a candidate for a fluorescent probe. For instance, the primary amino group could act as a binding site for metal ions or other analytes. Upon binding, the electronic properties of the amino group would be altered, leading to a change in the fluorescence signal (either enhancement or quenching), which could be used for detection. Theoretical calculations, such as Density Functional Theory (DFT), could be employed to predict the absorption and emission spectra of this compound and how they would be affected by interactions with different analytes.

Table 2: Theoretical Photophysical Properties and Potential Sensing Applications

| Property | Hypothetical Value/Characteristic | Potential Application |

|---|---|---|

| Excitation Wavelength | UV-A to blue region | Biological imaging (with suitable modifications) |

| Emission Wavelength | Blue to green region | Fluorescent probe |

| Stokes Shift | Moderate to large | Reduced self-quenching in optical materials |

| Environmental Sensitivity | Solvatochromism | Polarity sensor |

Theoretical Investigation of this compound as a Ligand in Coordination Chemistry

The presence of multiple heteroatoms (S, N, O) with lone pairs of electrons makes this compound a potential multidentate ligand for coordination with metal ions. The thioether sulfur, the carbonyl oxygen, and the nitrogens of the amino and acetylamino groups can all act as donor atoms.

Depending on the metal ion and the reaction conditions, this compound could act as a bidentate, tridentate, or even a bridging ligand, leading to the formation of a variety of coordination complexes with different geometries and properties. For example, it could form a chelate ring with a metal ion through the 8-amino group and the carbonyl oxygen. The resulting metal complexes could have interesting catalytic, magnetic, or optical properties. Theoretical studies could help in predicting the preferred coordination modes of this ligand with different metal ions and the electronic structure of the resulting complexes.

Nanoscale Integration and Surface Chemistry Studies Involving this compound

The functional groups of this compound could be exploited for its integration into nanoscale materials. The primary amino group at the 8-position can be used for covalent attachment to the surface of nanoparticles (e.g., gold, silica (B1680970), or quantum dots) that have been functionalized with appropriate reactive groups (e.g., carboxylic acids, isothiocyanates). This would allow for the creation of hybrid nanomaterials with the properties of the thiochromanone derivative, such as fluorescence or metal-binding capabilities.

Furthermore, if the thiochromanone ring were to be opened to expose a thiol group, this could be used to form self-assembled monolayers (SAMs) on gold surfaces. The amino and acetylamino groups would then be exposed on the surface of the SAM, allowing for further functionalization or for studying their interactions with other molecules.

Emerging Research Frontiers and Interdisciplinary Perspectives for Thiochromanone Research

The thiochromanone scaffold is gaining increasing attention in various fields beyond traditional medicinal chemistry. Future research on this compound and related compounds could venture into several interdisciplinary areas:

Materials Science : The development of novel organic materials with tailored optical and electronic properties. The ability to tune the fluorescence and coordination properties of thiochromanone derivatives by modifying their substituents opens up possibilities for their use in organic light-emitting diodes (OLEDs), sensors, and smart materials.

Chemical Biology : The design of new chemical tools to probe biological systems. Fluorescently labeled thiochromanone derivatives could be used to visualize specific cellular components or to track biological processes.

Catalysis : The use of thiochromanone-based ligands to develop new transition metal catalysts for organic synthesis. The unique electronic and steric properties of these ligands could lead to catalysts with novel reactivity and selectivity.

Supramolecular Chemistry : The construction of complex supramolecular architectures through non-covalent interactions involving the thiochromanone scaffold. This could lead to the development of new functional materials and molecular machines.

Conclusion and Outlook

Unaddressed Challenges and Future Research Trajectories for 5-Acetylamino-8-amino-4-thiochromanone

The primary and most significant challenge is the complete absence of data for this compound. This presents a clear trajectory for future research, which would need to begin with the most fundamental aspects of chemical research.

Future research should focus on:

Synthesis and Characterization: The initial step would be to develop a reliable and efficient synthetic route to produce this compound. Following a successful synthesis, comprehensive characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be essential to confirm its structure and purity.

Physicochemical Properties: Investigation into its fundamental physicochemical properties, including solubility, stability, and electronic properties, would be crucial for any future applications.

Exploration of Biological Activity: Given the known biological activities of other thiochromanone derivatives, screening this compound for a range of biological activities, such as antimicrobial and cytotoxic effects, would be a logical and promising avenue of research.

Broader Implications of Dedicated Thiochromanone Research in Synthetic, Structural, and Theoretical Chemistry

Dedicated research into novel thiochromanone derivatives like this compound holds significant implications for several fields of chemistry.

Synthetic Chemistry: The development of synthetic pathways to access new substitution patterns on the thiochromanone scaffold can lead to the discovery of novel reactions and methodologies. It pushes the boundaries of heterocyclic chemistry and provides tools for creating diverse molecular architectures.

Structural Chemistry: Detailed structural analysis of new thiochromanone derivatives contributes to a deeper understanding of structure-property relationships. It allows for the fine-tuning of molecular geometries to achieve desired biological or material properties.

Theoretical Chemistry: The synthesis and characterization of new molecules provide valuable data for validating and refining computational models. Theoretical studies on the electronic structure and reactivity of these compounds can, in turn, guide future synthetic efforts and predict potential applications.

The study of sulfur-containing heterocycles like thiochromanones is a rich area of research. nih.gov The incorporation of sulfur can lead to unique electronic and conformational properties, making these compounds attractive scaffolds in drug discovery and materials science. Further exploration of compounds like this compound is essential to unlock the full potential of this versatile chemical class.

Q & A

Q. What are the optimal synthetic routes for 5-acetylamino-8-amino-4-thiochromanone, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of thiochromanone derivatives typically involves cyclization of substituted thioketones or functionalization of preformed thiochromanone scaffolds. For this compound, acetylation and amination steps must be carefully controlled to avoid side reactions. A stepwise approach could include:

- Protection of amino groups : Use tert-butoxycarbonyl (Boc) or trifluoroacetyl groups to prevent undesired side reactions during acetylation .

- Cyclization : Employ acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) to form the thiochromanone core.

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.

Optimization involves varying solvents (DMF vs. THF), temperatures (room temperature vs. reflux), and catalysts. For example, yields of analogous thiochromanones improved from 65% to 80% when using DMF at 80°C compared to THF at 50°C . Characterization via ¹H NMR (e.g., δ 11.73 ppm for hydroxyl protons) and HPLC purity checks (>95%) are critical for validation .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?

- Methodological Answer : A multi-technique approach ensures structural confirmation and purity assessment: